Mevociclib

CDK7 binding affinity Kd

Mevociclib (also designated SY-5609 in lead optimization studies) addresses the critical need for a clean, non-covalent CDK7 probe. Covalent inhibitors like THZ1 exhibit confounding off-target activity against CDK12/13, complicating transcriptional readouts. - >3,000-fold selectivity window over CDK2; minimal CDK12/13 activity ensures clean mechanistic data. - Oral bioavailability supports repeat-dose rodent efficacy studies, unlike IV-only agents (e.g., SY-1365). - Sub-nanomolar binding (Kd = 0.065 nM) enables robust single-agent tumor regression in KRAS-mutant PDX models.

Molecular Formula C31H35ClN8O2
Molecular Weight 587.1 g/mol
CAS No. 1816989-16-8
Cat. No. B609009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMevociclib
CAS1816989-16-8
SynonymsSY-1365;  SY 1365;  SY1365;  Mevociclib
Molecular FormulaC31H35ClN8O2
Molecular Weight587.1 g/mol
Structural Identifiers
SMILESCC1(CCCC(C1)NC2=NC=C(C(=N2)C3=CNC4=CC=CC=C43)Cl)NC(=O)C5=NC=C(C=C5)NC(=O)C=CCN(C)C
InChIInChI=1S/C31H35ClN8O2/c1-31(39-29(42)26-13-12-21(17-33-26)36-27(41)11-7-15-40(2)3)14-6-8-20(16-31)37-30-35-19-24(32)28(38-30)23-18-34-25-10-5-4-9-22(23)25/h4-5,7,9-13,17-20,34H,6,8,14-16H2,1-3H3,(H,36,41)(H,39,42)(H,35,37,38)/b11-7+/t20-,31+/m1/s1
InChIKeySCJNYBYSTCRPAO-LXBQGUBHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Mevociclib (SY-5609) for CDK7 Inhibition Research: Potency, Selectivity, and Comparator Data


Mevociclib (also known as SY-5609) is an orally bioavailable, non-covalent inhibitor of cyclin-dependent kinase 7 (CDK7) designed for anti-cancer applications [1]. It is a derivative of the earlier clinical candidate SY-1365 (also referred to as mevociclib) and has advanced to Phase I clinical trials for select advanced solid tumors [1]. The compound exhibits sub-nanomolar binding affinity for CDK7 (Kd = 0.065 nM) and demonstrates high selectivity over other CDK family members, distinguishing it from first-generation covalent CDK7 inhibitors [2].

Why CDK7 Inhibitors Like Mevociclib (SY-5609) Are Not Interchangeable: A Comparative Overview


CDK7 inhibitors exhibit substantial variability in their potency, selectivity, binding mechanism (covalent vs. non-covalent), and pharmacokinetic properties, precluding simple substitution. For instance, while THZ1 demonstrates potent CDK7 inhibition, it is a covalent inhibitor with significant off-target activity against CDK12/13 . Similarly, early clinical candidates like SY-1365 (intravenous) and LY3405105 (lower potency) have distinct profiles [1]. The following quantitative evidence establishes SY-5609's specific differentiation from these comparators, which is critical for reproducible research and informed procurement.

Quantitative Differentiators: Mevociclib (SY-5609) vs. Key CDK7 Inhibitors


Superior CDK7 Binding Affinity of Mevociclib (SY-5609) vs. Clinical-Stage Comparators

Mevociclib (SY-5609) demonstrates a significantly higher binding affinity for CDK7 compared to other clinical-stage CDK7 inhibitors. Its Kd of 0.065 nM is substantially lower than the reported IC50 values for the intravenous candidate SY-1365 (Ki = 17.4 nM) and the orally bioavailable comparators Samuraciclib (CT7001) (IC50 = 41 nM) and LY3405105 (IC50 = 92.8 nM) [1][2]. This sub-nanomolar affinity is a key driver of its potent anti-proliferative effects in vitro [3].

CDK7 binding affinity Kd IC50 comparative pharmacology

Enhanced Kinase Selectivity Profile of Mevociclib (SY-5609) vs. Covalent CDK7 Inhibitor THZ1

Mevociclib (SY-5609) demonstrates high selectivity for CDK7 over other CDKs, a critical advantage over the widely used covalent inhibitor THZ1. While THZ1 potently inhibits CDK7 (IC50 = 3.2 nM), it also significantly inhibits the closely related kinases CDK12 and CDK13, confounding mechanistic studies [1]. In contrast, SY-5609 exhibits weak inhibition of CDK2 (Ki = 2,600 nM), CDK9 (Ki = 960 nM), and CDK12 (Ki = 870 nM) . This selectivity profile minimizes off-target transcriptional effects and simplifies data interpretation.

CDK7 selectivity off-target CDK12 CDK13

Oral Bioavailability of Mevociclib (SY-5609) vs. Intravenous SY-1365: A Key Clinical Advancement

Mevociclib (SY-5609) was specifically designed for oral administration, addressing a critical limitation of its predecessor, SY-1365, which required intravenous delivery [1]. This difference is not merely a matter of convenience; it reflects a significant improvement in pharmacokinetic properties that enables sustained target engagement in vivo. Preclinical studies demonstrate that oral SY-5609 achieves tumor regression in xenograft models, an endpoint not reported for intravenous SY-1365 [2][3].

oral bioavailability pharmacokinetics drug delivery CDK7

Potent Anti-Proliferative Activity of Mevociclib (SY-5609) in Cancer Cell Lines

Mevociclib (SY-5609) exhibits potent anti-proliferative activity across a range of cancer cell lines, with IC50 values in the sub-nanomolar to low nanomolar range. In Panc-1 cells (KRAS-G12D pancreatic cancer), SY-5609 inhibited proliferation with an IC50 of 0.7 nM [1]. In A549 cells (KRAS-G12S non-small cell lung cancer), the IC50 was 10 nM [1]. In HCC70 cells (triple-negative breast cancer), the EC50 was reported as 1 nM . These values are significantly lower than those reported for other CDK7 inhibitors like Samuraciclib, which has GI50 values between 200-300 nM in breast cancer cell lines .

anti-proliferative cancer cell lines IC50 CDK7

Recommended Applications for Mevociclib (SY-5609) Based on Preclinical Evidence


Target Validation in KRAS-Mutant Cancers

Mevociclib (SY-5609) demonstrates robust single-agent activity in preclinical models of KRAS-mutant pancreatic and non-small cell lung cancers, including tumor regressions in PDX models [1]. This makes it a valuable tool for dissecting CDK7-dependent pathways in KRAS-driven malignancies and for evaluating combination strategies with standard-of-care chemotherapies like gemcitabine and docetaxel.

Investigating CDK7 Biology with a Highly Selective Probe

With its >3,000-fold selectivity window over CDK2 and minimal activity against CDK12/13, SY-5609 offers a significant advantage over covalent probes like THZ1 for clean mechanistic studies . It is the preferred reagent for experiments where off-target transcriptional effects must be minimized, such as RNA-seq analyses following CDK7 inhibition.

In Vivo Pharmacodynamic Studies Requiring Oral Dosing

SY-5609's oral bioavailability enables convenient, repeat dosing in rodent models, facilitating long-term efficacy studies that are impractical with intravenous agents like SY-1365 [2]. This property also makes it suitable for combination studies where multiple oral agents are being evaluated.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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